7-chloro-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom at the 7th position, an isopropyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-chloro-1-isopropyl-1h-indole-3-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities influenced by the compound.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly influence its bioavailability and, consequently, its efficacy .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity. Additionally, this compound has been shown to bind to specific receptors, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor . This interaction can lead to changes in gene expression, affecting the production of cytokines and other signaling molecules. Furthermore, the compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde oxidase, which are involved in its metabolism . These interactions can lead to the formation of various metabolites, which can have distinct biological activities. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, depending on factors such as tissue type and blood flow .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization signals can direct the compound to specific organelles, where it can exert its biological effects . The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde can be achieved through several methodsThis can be done using various reagents and conditions, such as the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 7-chloro-1-isopropyl-1H-indole-3-carboxylic acid.
Reduction: 7-chloro-1-isopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a molecular probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Lacks the chlorine and isopropyl groups, making it less hydrophobic and potentially less reactive in certain contexts.
7-chloro-1H-indole-3-carbaldehyde: Similar structure but lacks the isopropyl group, which may affect its steric properties and reactivity.
1-isopropyl-1H-indole-3-carbaldehyde: Similar structure but lacks the chlorine atom, which may influence its electronic properties and reactivity.
Uniqueness
The presence of both the chlorine atom and the isopropyl group in 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde imparts unique steric and electronic properties, making it a valuable compound for specific synthetic and research applications. Its unique structure allows for selective interactions with biological targets and enhances its utility in various chemical reactions.
Properties
IUPAC Name |
7-chloro-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-6-9(7-15)10-4-3-5-11(13)12(10)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUZVXIOEZOAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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